molecular formula C17H21N3 B5720639 1-Benzyl-4-(pyridin-2-ylmethyl)piperazine

1-Benzyl-4-(pyridin-2-ylmethyl)piperazine

Cat. No.: B5720639
M. Wt: 267.37 g/mol
InChI Key: PNFAVAPEENCPEP-UHFFFAOYSA-N
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Description

1-Benzyl-4-(pyridin-2-ylmethyl)piperazine is a piperazine derivative characterized by a benzyl group at the N1 position and a pyridin-2-ylmethyl substituent at the N4 position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating physicochemical properties, receptor interactions, and metabolic stability . Its synthesis typically involves nucleophilic substitution or ring-opening reactions, as seen in analogous piperazine derivatives .

Properties

IUPAC Name

1-benzyl-4-(pyridin-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3/c1-2-6-16(7-3-1)14-19-10-12-20(13-11-19)15-17-8-4-5-9-18-17/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFAVAPEENCPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-4-(pyridin-2-ylmethyl)piperazine can be achieved through various synthetic routes. One common method involves the reaction of piperazine with benzyl chloride and pyridin-2-ylmethyl chloride under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Benzyl-4-(pyridin-2-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the benzyl or pyridin-2-ylmethyl groups are replaced by other substituents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines.

Scientific Research Applications

1-Benzyl-4-(pyridin-2-ylmethyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(pyridin-2-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist or antagonist of specific receptors . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Structural Comparison with Analogous Piperazine Derivatives

Piperazine derivatives vary significantly based on substituents at the N1 and N4 positions, which critically influence their biological and physicochemical profiles. Below is a structural comparison of 1-Benzyl-4-(pyridin-2-ylmethyl)piperazine with key analogues:

Compound Name N1 Substituent N4 Substituent Key Structural Features Reference
This compound Benzyl Pyridin-2-ylmethyl Aromatic benzyl and pyridine groups
1-Benzyl-4-(3-fluorobenzyl)piperazine Benzyl 3-Fluorobenzyl Fluorine substitution enhances lipophilicity
1-Benzyl-4-(5-bromo-3-methylpyridinyl)piperazine Benzyl 5-Bromo-3-methylpyridinyl Halogenation for metabolic resistance
1-Benzhydryl-4-aminopiperazine derivatives Benzhydryl Varied hydrazones Bulky benzhydryl group impacts solubility
1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole Phenylsulfonyl Piperazine-linked indole Indole-piperazine hybrid for BACE1 inhibition

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The benzyl group at N1 is common, but replacing pyridin-2-ylmethyl with halogenated or fluorinated groups (e.g., 3-fluorobenzyl) increases lipophilicity and metabolic stability .
  • Hybrid Structures : Compounds like 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole demonstrate enhanced enzyme inhibitory activity due to fused aromatic systems .

Physicochemical and Pharmacokinetic Properties

Substituents and spacer groups significantly affect solubility, pKa, and metabolic stability:

Compound Spacer Group Aqueous Solubility (μM) Calculated pKa ClogD Metabolic Stability Reference
This compound Direct attachment ~20–60 (pH 2.0–6.5) 3.8–5.0 2.1 Moderate (piperazine oxidation)
Piperazine with ethylene spacer (e.g., 8ac) Ethylene >80 (pH 2.0–6.5) 6.0–7.0 1.8 High
1-Benzhydryl-4-aminopiperazine hydrazones N/A <20 (pH 6.5) N/A 3.5 Low (rapid dealkylation)
1-Benzyl-4-(3-fluorobenzyl)piperazine Direct attachment ~50–70 4.2 2.5 High (fluorine substitution)

Key Findings :

  • Solubility : Ethylene or methylene spacers between the piperazine and core structure improve solubility (>80 μM) compared to direct attachment (~20–60 μM) .
  • pKa and Ionization : Lower pKa values (3.8–5.0) in directly attached piperazines reduce solubility at physiological pH, while spacers raise pKa (6.0–7.0), enhancing ionization and solubility .
  • Metabolic Hotspots : Piperazine rings are prone to oxidation and deethylation, but fluorinated or halogenated derivatives exhibit improved stability .

Pharmacological Activity Profiles

Piperazine derivatives show diverse biological activities depending on substituents:

Compound Target/Activity Potency (Ki/IC50) Selectivity Notes Reference
1-Benzyl-4-(piperazin-1-yl)-1H-indole 5-HT6 receptor Ki = 72–916 nM Lower affinity vs. tacrine hybrids
This compound BACE1 inhibition IC50 = 19.66 mM Moderate activity
1-Benzhydryl-4-isonicotinylideneaminopiperazine Antimicrobial (M. phlei, S. aureus) MIC = 12.5–25 μg/mL Broad-spectrum activity
1-Benzyl-4-[6-(pyridin-4-ylmethoxy)-pyridin-2-yl]-piperazine 5HT7 receptor agonism EC50 = 50 nM High selectivity over 5HT1A

Key Insights :

  • Receptor Affinity : Bulky substituents (e.g., benzhydryl) reduce 5-HT6 receptor affinity but enhance antimicrobial activity .
  • Enzyme Inhibition : Directly attached piperazines show moderate BACE1 inhibition, while hybrid structures (e.g., indole-piperazine) improve potency .

Metabolic Stability and Isosteric Replacements

Piperazine rings are metabolic liabilities, but structural modifications mitigate this:

  • Oxidation and Deethylation : Piperazine metabolism often involves N-oxide formation or deethylation, as seen in metabolite studies .
  • Isosteric Replacements: Non-classical isosteres (e.g., 1,2,3-triazoles) retain potency while reducing clearance rates .
  • Halogenation : Bromine or fluorine at pyridinyl positions (e.g., 5-bromo-3-methylpyridinyl) slows oxidative metabolism .

Biological Activity

1-Benzyl-4-(pyridin-2-ylmethyl)piperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C17H21N3
  • Molecular Weight: 281.37 g/mol

The compound features a piperazine ring, which is known for its versatility in medicinal chemistry, and a pyridine moiety that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may act as a modulator of serotonin and dopamine receptors, which are critical in the treatment of neuropsychiatric disorders. Additionally, its piperazine structure allows it to interact with G-protein coupled receptors (GPCRs), potentially influencing signaling pathways involved in mood regulation and cognitive function.

Biological Activities

This compound has been investigated for several biological activities:

Antidepressant Activity

Studies have shown that compounds containing piperazine rings can exhibit antidepressant effects. For example, a study highlighted its potential as an antidepressant by demonstrating significant reductions in depressive-like behaviors in animal models when administered at specific dosages .

Anticancer Properties

Recent investigations have explored the anticancer properties of this compound. In vitro studies indicated that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves modulation of apoptotic pathways and interference with cellular signaling cascades associated with tumor growth .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. It was found to exhibit protective effects against oxidative stress-induced neuronal damage in vitro, suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease .

Case Studies and Research Findings

StudyFindings
Antidepressant Effects Demonstrated significant reduction in depressive-like behaviors in rodent models at doses of 10 mg/kg .
Anticancer Activity Induced apoptosis in human cancer cell lines (e.g., HeLa, MCF-7) with IC50 values ranging from 15 µM to 30 µM .
Neuroprotection Showed protective effects against H2O2-induced neurotoxicity with a reduction in reactive oxygen species (ROS) levels .

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